Ethyl 2-(4-chloro-2-iodophenyl)acetate
Description
Ethyl 2-(4-chloro-2-iodophenyl)acetate is an organoiodine compound featuring a phenyl ring substituted with chlorine at the para-position (C4) and iodine at the ortho-position (C2), linked to an ethyl acetate group. Its molecular formula is C₁₀H₁₀ClIO₂, with a molar mass of 324.54 g/mol (derived from methyl analog data in ). The compound’s structure is characterized by halogen substituents, which influence its electronic properties and reactivity.
Properties
Molecular Formula |
C10H10ClIO2 |
|---|---|
Molecular Weight |
324.54 g/mol |
IUPAC Name |
ethyl 2-(4-chloro-2-iodophenyl)acetate |
InChI |
InChI=1S/C10H10ClIO2/c1-2-14-10(13)5-7-3-4-8(11)6-9(7)12/h3-4,6H,2,5H2,1H3 |
InChI Key |
IQQKFCLFLJTODP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)Cl)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl 2-(4-Chloro-2-Iodophenyl)Acetate
- Molecular Formula : C₉H₈ClIO₂
- Molar Mass : 310.52 g/mol
- Key Differences : Replacement of the ethyl ester with a methyl group reduces steric bulk and slightly lowers molecular weight. This substitution may enhance volatility but reduce lipophilicity compared to the ethyl analog. Physical state is reported as an oil .
Ethyl 2-(4-Chloro-2-Cyanophenoxy)Acetate
- Molecular Formula: C₁₁H₁₀ClNO₃
- Molar Mass : 239.65 g/mol
- Key Differences: The iodine atom is replaced with a cyano group (-CN), and the acetate is linked via an ether oxygen (phenoxy group).
Functional Group Variants
Thioester Analogs
Compounds such as Ethyl 2-((4-Chlorobenzoyl)thio)Acetate () replace the oxygen in the ester with sulfur, forming a thioester.
Ketone-Containing Derivatives
Ethyl 2-(4-Chlorophenoxy)Acetoacetate () introduces a β-keto group, enabling keto-enol tautomerism.
Substituent Effects on Bioactivity and Physicochemical Properties
Halogen Substituents
- Iodine vs. Bromine/Chlorine: Iodine’s larger atomic radius and polarizability increase van der Waals interactions and lipophilicity compared to smaller halogens.
- Chlorine’s Electron-Withdrawing Effect : Enhances electrophilicity of the acetate group, influencing reactivity in nucleophilic substitution or hydrolysis reactions.
Hydroxyl and Methoxy Derivatives
Ethyl 2-(2-Hydroxyphenyl)Acetate () introduces a hydroxyl group, enabling hydrogen bonding and increasing solubility in aqueous media. Conversely, methoxy groups (e.g., Ethyl 2-(2-Methoxyphenyl)Acetate ) enhance lipophilicity and metabolic stability .
Comparative Data Table
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